2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
This compound is a hydrochloride salt featuring a 4-chlorophenoxy group, an acetamide backbone, a 6-methyl-substituted benzothiazole ring, and a dimethylaminoethyl side chain. The benzothiazole moiety is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and neuroprotective activities . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Its molecular formula is inferred as C₉H₁₀ClN₃O₂S·HCl, with a molecular weight of approximately 348.3 g/mol (calculated). The 4-chlorophenoxy group contributes to lipophilicity, while the dimethylaminoethyl side chain may facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-14-4-9-17-18(12-14)27-20(22-17)24(11-10-23(2)3)19(25)13-26-16-7-5-15(21)6-8-16;/h4-9,12H,10-11,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXYTEBSPZRBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the dimethylaminoethyl group: The intermediate is then reacted with a dimethylaminoethyl halide under basic conditions to introduce the dimethylaminoethyl group.
Coupling with the benzothiazole derivative: The final step involves the coupling of the intermediate with a benzothiazole derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole/Thiazole Cores
(a) 2-((4-Chlorophenyl)thio)-N-(3-(Dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Hydrochloride (CAS 1216418-08-4)
- Molecular Formula : C₂₀H₂₂Cl₂N₄O₃S₂
- Key Differences: Replaces the phenoxy group with a thioether (S-linked) 4-chlorophenyl. Features a 6-nitrobenzothiazole (electron-withdrawing) instead of 6-methyl. Dimethylamino group is on a propyl chain rather than ethyl.
- Implications: The nitro group may enhance electrophilicity but reduce metabolic stability. The thioether could increase lipophilicity compared to the phenoxy ether in the target compound .
(b) N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1)
- Key Differences: Ethoxy substituent at the 6-position of benzothiazole instead of methyl. Lacks the dimethylaminoethyl side chain.
- Implications: Ethoxy groups improve solubility but may reduce membrane permeability.
(c) 2-Chloro-N-(4-(2,5-difluorophenyl)thiazol-2-yl)acetamide (CAS 565172-39-6)
Acetamide Derivatives with Varied Substituents
(a) 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Crystal Structure Study)
- Key Differences: Lacks the dimethylaminoethyl and 6-methylbenzothiazole groups. Simpler thiazole ring with a 4-chlorophenylacetamide chain.
- Implications: Reduced molecular complexity may lower target specificity.
(b) 2-Chloro-N-(4-trifluoromethylphenyl)acetamide (Compound 3 in )
Pesticide-Related Acetamides ()
Compounds like alachlor and pretilachlor are chloroacetamide herbicides. While structurally distinct (e.g., alachlor has a 2,6-diethylphenyl group), they share the acetamide backbone. These compounds highlight the role of chloroacetamides in agrochemistry but differ significantly in substituents and applications .
Comparative Data Table
Research Findings and Implications
- Biological Activity: The target compound’s benzothiazole and dimethylaminoethyl groups may enhance interactions with CNS targets (e.g., acetylcholinesterase) compared to simpler thiazoles .
- Solubility : The hydrochloride salt improves bioavailability over neutral analogues like those in and .
- Metabolic Stability : Methyl and ethyl groups (target compound, ) are metabolically more stable than nitro or trifluoromethyl substituents .
Q & A
Q. Verification methods :
- NMR spectroscopy : Confirm substituent integration (e.g., 1H NMR for methyl groups at δ 2.3–2.7 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks aligned with theoretical values) .
- HPLC : Ensure purity (>95%) with C18 columns and acetonitrile/water gradients .
Basic: How do researchers characterize the physicochemical stability of this compound under varying experimental conditions?
Answer:
Stability studies involve:
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points (e.g., 114–131°C for related acetamide derivatives) and decomposition thresholds .
- Hydrolytic stability : Incubation in buffered solutions (pH 1–9) at 37°C, monitored via HPLC to detect degradation products like free chlorophenol or thiazole fragments .
- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) to evaluate structural resilience .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize in vitro models (e.g., cell lines, enzyme isoforms) and control for batch-to-batch compound purity .
- Solubility differences : Use co-solvents (e.g., DMSO with ≤0.1% v/v) to ensure consistent bioavailability across studies .
- Target selectivity profiling : Employ kinome-wide screening or CRISPR-Cas9 knockout models to isolate off-target effects .
Advanced: What strategies optimize the compound’s synthetic yield when scaling from milligram to gram quantities?
Answer:
Key optimizations include:
- Catalyst screening : Transition metal catalysts (e.g., CuI for Ullmann couplings) improve coupling efficiency in heterocyclic systems .
- Solvent selection : Replace DMF with less viscous alternatives (e.g., acetonitrile) to enhance mixing and heat transfer .
- Workflow automation : Use continuous flow reactors for exothermic steps (e.g., alkylation) to maintain temperature control and reduce byproducts .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina simulates binding poses with targets (e.g., kinase domains), prioritizing residues within 4 Å of the chlorophenoxy group .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with IC50 data to refine pharmacophore models .
- MD simulations : Assess binding stability over 100-ns trajectories, calculating root-mean-square deviation (RMSD) thresholds (<2.0 Å) .
Basic: What analytical techniques are critical for distinguishing between stereoisomers or polymorphs of this compound?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray crystallography : Determine absolute configuration and crystal packing differences .
- Solid-state NMR : Identify polymorphic forms via distinct 13C chemical shifts (e.g., δ 120–130 ppm for aromatic carbons) .
Advanced: How do researchers evaluate the compound’s pharmacokinetic properties in preclinical models?
Answer:
- ADME profiling :
- Caco-2 assays : Measure permeability (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to quantify metabolic half-life (t1/2) .
- Plasma protein binding : Use equilibrium dialysis to assess % bound (e.g., >90% may limit free drug concentration) .
Advanced: What role do substituents (e.g., 4-chlorophenoxy, dimethylaminoethyl) play in modulating the compound’s bioactivity?
Answer:
- Chlorophenoxy group : Enhances lipophilicity (logP ~3.5) and π-π stacking with hydrophobic enzyme pockets .
- Dimethylaminoethyl moiety : Improves solubility via protonation at physiological pH and facilitates lysosomal escape in cell-based assays .
- Benzothiazole core : Acts as a hydrogen-bond acceptor, critical for target engagement (e.g., kinase hinge regions) .
Basic: How is the compound’s purity validated before biological testing?
Answer:
- HPLC-UV/ELS : Dual detection (UV at 254 nm + evaporative light scattering) quantifies impurities <0.1% .
- Elemental analysis : Confirm C/H/N ratios (e.g., C: 60.87% calculated vs. 60.07% observed) .
- Karl Fischer titration : Measure residual water (<0.5% w/w) to prevent hydrolysis during storage .
Advanced: What in silico tools assist in designing derivatives with improved target selectivity?
Answer:
- Scaffold hopping : Replace benzothiazole with bioisosteres (e.g., benzoxazole) using tools like OpenEye ROCS .
- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., -F vs. -Cl) to optimize binding .
- Pan-assay interference (PAINS) filters : Eliminate moieties prone to aggregation or redox activity via ZINC15 database screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
